Clotixamid

Chemical structure Physicochemical properties Thioxanthene derivatives

Clotixamid (also known as Clothixamide, CAS 4177-58-6) is a synthetic small molecule belonging to the thioxanthene class of typical (first-generation) antipsychotics. It was first developed by Pfizer in the 1960s and is characterized as a dopamine D2 receptor antagonist.

Molecular Formula C24H28ClN3OS
Molecular Weight 442.0 g/mol
CAS No. 4177-58-6
Cat. No. B1662756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClotixamid
CAS4177-58-6
Molecular FormulaC24H28ClN3OS
Molecular Weight442.0 g/mol
Structural Identifiers
SMILESCNC(=O)CCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl
InChIInChI=1S/C24H28ClN3OS/c1-26-24(29)10-12-28-15-13-27(14-16-28)11-4-6-19-20-5-2-3-7-22(20)30-23-9-8-18(25)17-21(19)23/h2-3,5-9,17H,4,10-16H2,1H3,(H,26,29)/b19-6+
InChIKeyWXFFTUKVTRHPLQ-KPSZGOFPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Clotixamid (CAS 4177-58-6): Sourcing Guide for a Thioxanthene-Derived Dopamine Antagonist Research Compound


Clotixamid (also known as Clothixamide, CAS 4177-58-6) is a synthetic small molecule belonging to the thioxanthene class of typical (first-generation) antipsychotics [1]. It was first developed by Pfizer in the 1960s and is characterized as a dopamine D2 receptor antagonist . The compound was investigated for its potential to control excited states and manage symptoms of psychosis, and also for its antiemetic properties [1]. With a molecular weight of approximately 442.02 g/mol and the formula C24H28ClN3OS, it is available as a reference standard from various research chemical suppliers for in vitro and preclinical applications .

Clotixamid Substitution Risks: Why Potency and Off-Target Profiles Vary Across the Thioxanthene Class


Substitution with a generic thioxanthene or other typical antipsychotic is not scientifically straightforward due to significant variation within the class. Clotixamid is structurally distinct from its closest commercialized analog, chlorprothixene, by a key piperazine-containing side chain that can affect receptor binding kinetics and metabolic stability . More broadly, even among marketed thioxanthenes like thiothixene and zuclopenthixol, potency at the primary D2 receptor target and, more importantly, affinity for off-target receptors (e.g., histaminergic, adrenergic, serotonergic) can vary by orders of magnitude [1]. These differences are known to translate into clinically relevant variations in therapeutic dose, sedative properties, and extrapyramidal side effect liability, making a simple milligram-to-milligram substitution invalid. The evidence below underscores where Clotixamid's specific profile, while not fully characterized, is demonstrably non-interchangeable with other class members.

Clotixamid Evidence Guide: Quantifiable Differentiation from Chlorprothixene, Thiothixene, and Antipsychotic Analogs


Clotixamid's Chemical Structure and Predicted Physicochemical Properties

Clotixamid's chemical structure provides a key point of differentiation from chlorprothixene, its closest structural analog. Clotixamid features a piperazine side chain, whereas chlorprothixene has an aliphatic tertiary amine side chain . This difference is predicted to alter its fundamental physicochemical properties, including lipophilicity (LogP), which is a key determinant of blood-brain barrier penetration, tissue distribution, and receptor binding kinetics . While direct binding data for Clotixamid is unavailable in public repositories, these predicted property differences form the basis for inferring a distinct pharmacological profile compared to chlorprothixene .

Chemical structure Physicochemical properties Thioxanthene derivatives

Vendor-Reported Purity as a Key Procurement Metric

The purity of a research compound is a critical factor for experimental reproducibility. Vendor-reported purity for Clotixamid is a quantitative metric that directly impacts procurement decisions. Commercial suppliers currently offer this compound with reported purities ranging from 95% to ≥98% . Selecting a specific supplier and lot based on its stated purity can be essential for experiments sensitive to impurities.

Compound purity Procurement Quality control

Clotixamid in Practice: Recommended Application Scenarios for Research and Development


Use as a Reference Standard in Dopamine D2 Receptor Binding and Functional Assays

As a known dopamine D2 receptor antagonist [1], Clotixamid can serve as a reference compound or tool in in vitro studies focused on the dopaminergic system. Its application is appropriate in competitive binding assays to determine Ki values for novel D2 ligands or in functional assays (e.g., cAMP inhibition) to validate assay conditions. This use is supported by its mechanism of action and is a standard application for similar typical antipsychotics. Due to a lack of published affinity data for Clotixamid, its use should be benchmarked against well-characterized compounds like haloperidol or chlorpromazine, which have extensive literature on their D2 binding profiles. [1]

Model Compound for Structure-Activity Relationship (SAR) Studies of Thioxanthenes

The unique piperazine side chain of Clotixamid, which distinguishes it from analogs like chlorprothixene, makes it a valuable model compound for medicinal chemistry studies . Researchers investigating the SAR of thioxanthene-based antipsychotics can use Clotixamid to explore how modifications to the amine side chain impact properties such as lipophilicity, receptor selectivity, and metabolic stability. This is a foundational research application, as inferred from its structural differences within the class.

In Vivo Behavioral Studies of Antipsychotic and Antiemetic Effects in Preclinical Models

Clotixamid was originally investigated for the control of excited states and its potent antiemetic properties [1]. Therefore, it is a suitable tool compound for exploratory in vivo pharmacology studies in rodent models. Its application could include testing for efficacy in assays such as the conditioned avoidance response (CAR) test (for antipsychotic-like activity) or in emesis models (e.g., apomorphine-induced emesis in dogs or ferrets). Its profile may differ from other antipsychotics; for instance, while some typical antipsychotics are effective in CAR, Clotixamid's specific potency and duration of action in these models remain to be fully characterized, representing a research opportunity. [1]

Technical Documentation Hub

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